molecular formula C13H16BO3- B13911174 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B13911174
M. Wt: 231.08 g/mol
InChI Key: FXVXRWCDJYJQCY-UHFFFAOYSA-N
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Description

4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves a series of organic reactions. One common method is the enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions. This process involves the use of organic bases to mediate the reaction, resulting in high yields and excellent enantioselectivities . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity.

Chemical Reactions Analysis

4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding alcohols or ketones, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its ability to act as a nucleophile or base in organic reactions. Its bicyclic structure and the presence of multiple functional groups allow it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymer chemistry, it facilitates the formation of dynamic covalent bonds, while in catalysis, it may activate substrates for subsequent reactions .

Comparison with Similar Compounds

Similar compounds to 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide include other bicyclic compounds such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives. These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific functional groups and the presence of a boron atom, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C13H16BO3-

Molecular Weight

231.08 g/mol

IUPAC Name

4-methyl-1-(1-phenylethenyl)-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane

InChI

InChI=1S/C13H16BO3/c1-11(12-6-4-3-5-7-12)14-15-8-13(2,9-16-14)10-17-14/h3-7H,1,8-10H2,2H3/q-1

InChI Key

FXVXRWCDJYJQCY-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OCC(CO1)(CO2)C)C(=C)C3=CC=CC=C3

Origin of Product

United States

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